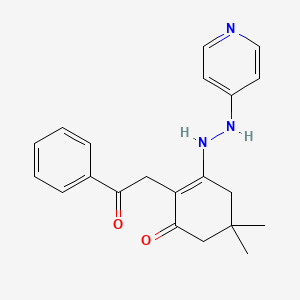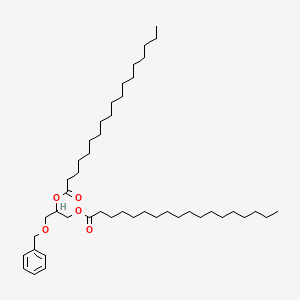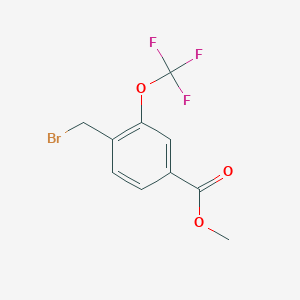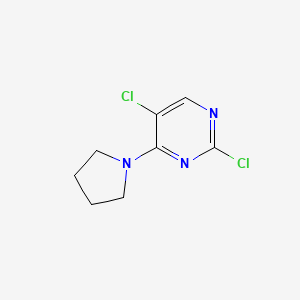
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9Cl2N3. It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a pyrrolidine ring at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine typically involves the reaction of 2,5-dichloropyrimidine with pyrrolidine under suitable conditions. One common method involves heating the reactants in a solvent such as ethanol or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify its electronic properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring
Scientific Research Applications
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Materials Science: It is utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
- Diaminopyrimidines
Uniqueness
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable scaffold for the development of compounds with enhanced biological activity and specificity .
Properties
Molecular Formula |
C8H9Cl2N3 |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2,5-dichloro-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 |
InChI Key |
BFYATRKQWPZPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
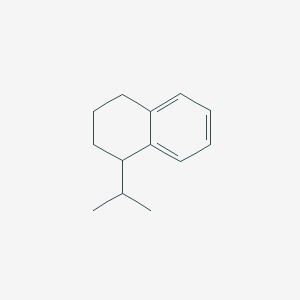
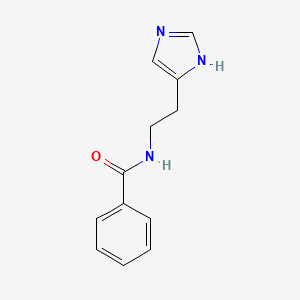
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)
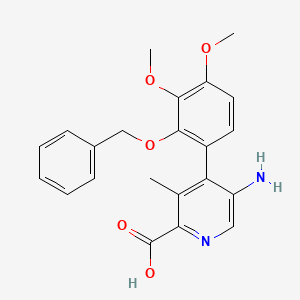
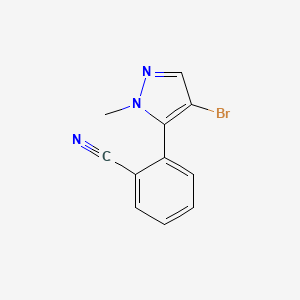
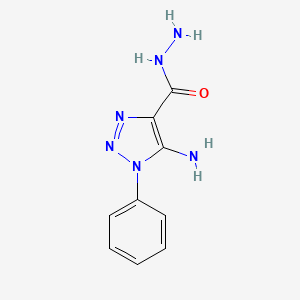
![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)



